PDGF-RTK Inhibition: Over 400-Fold Weaker Than the Optimal In-Class Inhibitor
Direct comparison within the same study demonstrates that 3-(1H-indol-3-yl)quinoline is a markedly weak PDGF-RTK inhibitor. The compound showed an IC50 of 8000 nM, whereas the most potent compounds in the series (e.g., 3-(4-methoxyphenyl)-6,7-dimethoxyquinoline, compound 15d) achieved IC50 values of approximately 20 nM under identical cell-free assay conditions [1].
| Evidence Dimension | PDGF-RTK Inhibition (IC50) |
|---|---|
| Target Compound Data | 8000 nM |
| Comparator Or Baseline | 3-(4-methoxyphenyl)-6,7-dimethoxyquinoline (Compound 15d) IC50 ~20 nM |
| Quantified Difference | 400-fold higher IC50 (weaker inhibition) |
| Conditions | Cell-free PDGF-RTK assay; J. Med. Chem. 1994, 37, 2129-2137 |
Why This Matters
This extreme potency differential confirms the compound cannot serve as a substitute for potent 3-substituted quinoline PDGFR inhibitors and uniquely qualifies it as a negative control or scaffold for selectivity profiling against this kinase.
- [1] Maguire, M. P., Sheets, K. R., McVety, K., Spada, A. P., & Zilberstein, A. (1994). A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. Journal of Medicinal Chemistry, 37(14), 2129-2137. View Source
